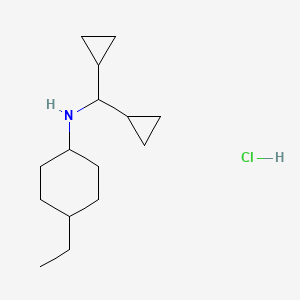
N-(Dicyclopropylmethyl)-4-ethylcyclohexan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Dicyclopropylmethyl)-4-ethylcyclohexan-1-amine hydrochloride, also known as Desoxypipradrol (2-DPMP), is a psychoactive drug that belongs to the class of norepinephrine-dopamine reuptake inhibitors (NDRIs). It was first synthesized in 1944, and its chemical structure is similar to that of methylphenidate, a commonly used medication for attention deficit hyperactivity disorder (ADHD). In recent years, Desoxypipradrol has gained attention as a potential research tool for studying the central nervous system (CNS) and its effects on behavior and cognition.
Wissenschaftliche Forschungsanwendungen
Bioconjugation and Amide Formation
Research has explored the mechanism of amide formation in aqueous media, using carbodiimide hydrochlorides. These studies have significant implications for bioconjugation techniques, which are crucial in drug synthesis and the development of biomaterials. The reaction behavior of carbodiimides with various types of carboxylic acids and amines provides insights into the optimization of these processes for more efficient and targeted synthesis of bioconjugates (Nakajima & Ikada, 1995).
Synthesis of Novel Amines
The synthesis of novel amines, such as 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, as hydrochlorides from related acetylenes, showcases the utility of N-(Dicyclopropylmethyl)-4-ethylcyclohexan-1-amine hydrochloride in the development of new chemical entities. These compounds serve as key intermediates for further chemical transformations, highlighting the compound's role in expanding the toolkit for organic synthesis and medicinal chemistry research (Kozhushkov et al., 2010).
Peptide Synthesis
The compound has been utilized as an amide bond protectant in peptide synthesis, demonstrating its effectiveness in improving the synthesis of sensitive peptide sequences. This application is particularly relevant for the synthesis of therapeutic peptides and proteins, where the stability and integrity of the peptide bond are paramount. The use of N-(Dicyclopropylmethyl)-4-ethylcyclohexan-1-amine hydrochloride as a protectant aids in overcoming challenges associated with peptide aggregation and cyclization, facilitating the production of peptides with desired sequences and functionalities (Carpino et al., 2009).
Polymer Synthesis
In the field of polymer science, the compound has been involved in the synthesis of amine-capped polyethylenes through organolanthanide-mediated polymerizations. This innovative approach enables the functionalization of polyolefins with amine groups, opening new avenues for the development of functional polymers with potential applications in materials science, biotechnology, and catalysis. The ability to efficiently introduce functional groups into polyethylene highlights the compound's versatility and utility in advanced polymer synthesis (Amin & Marks, 2007).
Eigenschaften
IUPAC Name |
N-(dicyclopropylmethyl)-4-ethylcyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N.ClH/c1-2-11-3-9-14(10-4-11)16-15(12-5-6-12)13-7-8-13;/h11-16H,2-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHHZBVNHMKDOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NC(C2CC2)C3CC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Dicyclopropylmethyl)-4-ethylcyclohexan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2598817.png)

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-6-methylpyrimidin-2-amine](/img/structure/B2598823.png)


![1,6,7-trimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2598827.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2598829.png)


![N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2598833.png)
![5-(4-methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2598835.png)
![4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2598837.png)
![9-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]nonanoic acid](/img/structure/B2598838.png)
